molecular formula C8H8BrN5 B13060030 4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine

4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13060030
M. Wt: 254.09 g/mol
InChI Key: NZMBQBURLCZAHY-UHFFFAOYSA-N
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Description

4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and pyrimidine moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine and nitrogen atoms in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of a pyrimidine derivative with a brominated pyrazole. One common method is the Suzuki cross-coupling reaction, which involves the use of palladium catalysts to couple aryl halides with boronic acids . This method allows for the efficient formation of carbon-carbon bonds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazole and pyrimidine rings can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Typically involve the use of nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

Cancer Research

4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine has been investigated for its role as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In a study involving related compounds, it was noted that derivatives of pyrazole exhibited potent CDK2 inhibitory activity, leading to antiproliferative effects across various cancer cell lines . The mechanism includes the reduction of phosphorylation of retinoblastoma protein, which is vital for cell cycle progression, thus inducing apoptosis in cancer cells .

Antiviral Activity

Research has indicated that pyrazole derivatives can exhibit antiviral properties. For instance, modifications to the pyrazole structure have yielded compounds that inhibit replication of viruses such as hepatitis B virus (HBV) and yellow fever virus (YFV). These findings suggest that 4-bromo derivatives may also possess similar antiviral activities, warranting further investigation into their potential as antiviral agents .

Case Study 1: CDK Inhibition

A novel series of compounds similar to this compound were synthesized and evaluated for CDK inhibition. One compound demonstrated a KiK_i of 0.005 µM against CDK2 and showed sub-micromolar antiproliferative activity against a panel of cancer cell lines, indicating the potential for development into targeted cancer therapies .

Case Study 2: Antiviral Efficacy

In vitro studies on pyrazole derivatives have shown promising results against HBV, with specific compounds demonstrating low cytotoxicity while effectively inhibiting viral replication. The structural modifications at the pyrimidine position were critical for enhancing antiviral activity .

Data Table: Summary of Research Findings

Compound Activity IC50/ Ki Value Target Notes
Compound 15CDK2 InhibitionKi=0.005μMK_i=0.005\mu MCyclin-dependent kinase 2Potent selective inhibitor
Compound FN-1501Antiviral against HBVNot specifiedHepatitis B virusLow cytotoxicity observed
Compound YFV InhibitorAntiviral against YFVNot specifiedYellow fever virusEffective in micromolar range

Mechanism of Action

The mechanism of action of 4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrogen-containing rings allow the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the combination of pyrazole and pyrimidine rings, which provides a versatile platform for further functionalization. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and materials science.

Biological Activity

4-Bromo-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine is a compound that integrates a pyrazole ring with a bromine atom at the 4-position and a pyrimidin-2-ylmethyl group at the 1-position. This unique structure positions it as a promising candidate in medicinal chemistry, particularly in the development of bioactive compounds with diverse therapeutic applications.

The molecular formula for this compound is C8_8H8_8BrN5_5, with a molecular weight of approximately 232.08 g/mol. The compound's structure is characterized by the following features:

PropertyValue
Molecular FormulaC8_8H8_8BrN5_5
Molecular Weight232.08 g/mol
CAS Number1566284-32-9

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of halogen atoms, such as bromine, often enhances biological activity by improving binding affinity to biological targets.

Antibacterial Activity

Studies have shown that pyrazole derivatives can exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 100 µg/mL
Escherichia coli< 125 µg/mL
Pseudomonas aeruginosa< 150 µg/mL

These findings suggest that the compound may possess comparable antibacterial efficacy, making it a candidate for further investigation in antibiotic development .

Antifungal Activity

In addition to antibacterial effects, research has indicated potential antifungal properties for pyrazole derivatives. The specific activity of this compound against fungal strains remains to be fully explored but could mirror findings from related compounds .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies have shown that such compounds may bind effectively to enzymes or receptors involved in disease pathways. For instance, docking studies suggest that the compound could inhibit certain kinases or receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives, highlighting their therapeutic potential:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anti-inflammatory and anticancer activities. Among these, compounds with bromine substitutions exhibited enhanced efficacy against cancer cell lines compared to their non-brominated counterparts .
  • Structure–Activity Relationship (SAR) : Research on SAR has shown that modifications at the pyrazole and pyrimidine rings significantly influence biological activity. For example, the introduction of electron-withdrawing groups like bromine increases potency against certain targets .

Properties

Molecular Formula

C8H8BrN5

Molecular Weight

254.09 g/mol

IUPAC Name

4-bromo-1-(pyrimidin-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C8H8BrN5/c9-6-4-14(13-8(6)10)5-7-11-2-1-3-12-7/h1-4H,5H2,(H2,10,13)

InChI Key

NZMBQBURLCZAHY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

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